(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine
Overview
Description
“(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine” is a chemical compound with the molecular weight of 187.24 . It is also known by the IUPAC name (1-methyl-5-phenyl-1H-pyrazol-3-yl)methanamine .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H13N3/c1-14-11(7-10(8-12)13-14)9-5-3-2-4-6-9/h2-7H,8,12H2,1H3
. This code provides a unique representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound has a molecular weight of 187.24 . It is a liquid at ambient temperature .Scientific Research Applications
Chemistry and Synthesis of Heterocycles
The chemistry of pyrazoline derivatives, including compounds like (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine, is pivotal in the synthesis of a wide range of heterocyclic compounds. These derivatives serve as valuable building blocks for generating diverse heterocycles such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, underlining their significant role in medicinal chemistry and dye synthesis. The unique reactivity of these compounds facilitates mild reaction conditions, broadening the scope of their applications in creating versatile cynomethylene dyes and heterocyclic compounds (Gomaa & Ali, 2020).
Biological and Medicinal Applications
Pyrazoline derivatives, including the compound , show potential in various biological and medicinal contexts:
Monoamine Oxidase Inhibition : Pyrazoline compounds are recognized for their ability to inhibit Monoamine Oxidase (MAO), a critical enzyme in neurotransmitter regulation. The structural modifications at different positions of the pyrazoline nucleus have been linked to significant activity against both MAO-A and MAO-B, suggesting their potential in treating neurological disorders (Mathew et al., 2013).
Neurodegenerative Diseases : Pyrazolines have been explored for their neuroprotective properties, particularly in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Their ability to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO A/B) positions them as potential therapeutic agents for managing these conditions (Ahsan et al., 2022).
Anticancer Activities : Methyl substituted pyrazoles have been identified as potent medicinal scaffolds exhibiting a wide spectrum of biological activities, including anticancer effects. The review of synthetic approaches and medical significances of methyl substituted pyrazoles up to March 2021 underscores their importance in drug development, offering insights into generating new leads with high efficacy and reduced microbial resistance (Sharma et al., 2021).
Antifungal Applications : In the context of combating plant diseases, specific pyrazole derivatives have demonstrated efficacy against Fusarium oxysporum, highlighting their potential in addressing agricultural challenges such as Bayoud disease in date palms. The antifungal pharmacophore sites common among these compounds underscore their significance in developing targeted antifungal agents (Kaddouri et al., 2022).
Safety and Hazards
This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding all personal contact, including inhalation, and using protective clothing when there is a risk of exposure . It should be used in a well-ventilated area and contact with moisture should be avoided .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with dipeptidylpeptidase 4 (dpp-4) inhibitors , suggesting potential targets. DPP-4 inhibitors are used as antidiabetic agents, indicating a possible role in glucose regulation .
Mode of Action
It’s suggested that similar compounds may inhibit dpp-4, an enzyme that degrades incretin hormones, thus increasing the secretion of insulin and decreasing the release of glucagon .
Biochemical Pathways
If it acts as a dpp-4 inhibitor, it would affect the incretin system, which plays a crucial role in glucose homeostasis .
Result of Action
If it acts as a dpp-4 inhibitor, it could potentially increase insulin secretion and decrease glucagon release, thereby regulating blood glucose levels .
Action Environment
It’s worth noting that many drugs can be affected by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes, potentially acting as an inhibitor or activator . These interactions can alter the biochemical pathways in which these enzymes are involved, leading to changes in cellular metabolism and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of specific signaling pathways, leading to changes in gene expression and subsequent alterations in cellular behavior. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in cellular function occurring at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound may act as a substrate or inhibitor for specific metabolic enzymes, altering the flow of metabolites through the pathway. These interactions can lead to changes in the overall metabolic profile of the cell, affecting cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within the cell can influence its activity and function, as well as its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can impact cellular energy production and metabolism.
Properties
IUPAC Name |
(1-methyl-5-phenylpyrazol-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14-11(7-10(8-12)13-14)9-5-3-2-4-6-9/h2-7H,8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPQCDFVZUNOJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594549 | |
Record name | 1-(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869901-12-2 | |
Record name | 1-Methyl-5-phenyl-1H-pyrazole-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869901-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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